N~5~-carbamoyl-N~2~-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-D-ornithine
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Overview
Description
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ORNITHINE is a complex organic compound that features a unique combination of functional groups, including an aminocarbonyl group, a methoxyphenyl group, and a thiazolyl group
Preparation Methods
The synthesis of N5-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ORNITHINE typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the coupling with D-ornithine. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ORNITHINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ORNITHINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent, an antimicrobial agent, or a modulator of specific biochemical pathways.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N5-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ORNITHINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ORNITHINE can be compared with other similar compounds, such as:
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-L-ORNITHINE: The L-isomer of the compound, which may have different biological activities and properties.
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-LYSINE: A similar compound with a lysine residue instead of ornithine, which may affect its reactivity and applications.
N~5~-(AMINOCARBONYL)-N~2~-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETYL}-D-ARGININE: Another related compound with an arginine residue, which may have unique properties and uses.
Properties
Molecular Formula |
C18H22N4O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H22N4O5S/c1-27-13-6-4-11(5-7-13)16-21-12(10-28-16)9-15(23)22-14(17(24)25)3-2-8-20-18(19)26/h4-7,10,14H,2-3,8-9H2,1H3,(H,22,23)(H,24,25)(H3,19,20,26)/t14-/m1/s1 |
InChI Key |
MFXHVWHMERTMQE-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@H](CCCNC(=O)N)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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